
Octapeptide-2 acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octapeptide-2 acetate is a synthetic peptide known for its role in promoting hair growth. It is a double-layered encapsulated biomimetic peptide that helps increase cell growth and migration by activating the stem cells of hair follicles . This compound is more stable and has a prolonged action compared to native proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octapeptide-2 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Octapeptide-2 acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s stability and activity .
Applications De Recherche Scientifique
Octapeptide-2 acetate has a wide range of scientific research applications, including:
Hair Growth Promotion: It is widely used in hair growth formulations due to its ability to activate hair follicle stem cells.
Cell Growth and Migration: The peptide promotes cell growth and migration, making it useful in wound healing and tissue regeneration studies.
Cosmetic Applications: It is used in anti-aging products to improve skin elasticity and reduce wrinkles.
Biomedical Research: This compound is used in various biomedical research applications, including studies on cell signaling and protein-protein interactions.
Mécanisme D'action
Octapeptide-2 acetate exerts its effects by activating the stem cells of hair follicles. This activation leads to increased cell growth and migration, promoting hair growth. The peptide interacts with specific receptors on the surface of hair follicle stem cells, triggering intracellular signaling pathways that result in the proliferation and differentiation of these cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octreotide: A synthetic octapeptide that mimics natural somatostatin and is used to treat acromegaly and certain types of tumors.
Thymosin β4: A peptide involved in tissue repair and regeneration.
Uniqueness
Octapeptide-2 acetate is unique due to its specific role in promoting hair growth by activating hair follicle stem cells. Unlike other peptides, it is more stable and has a prolonged action, making it highly effective in cosmetic and biomedical applications .
Propriétés
Formule moléculaire |
C30H37N5O7S |
|---|---|
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-4-phenylbutanamide |
InChI |
InChI=1S/C28H33N5O5S.C2H4O2/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22;1-2(3)4/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36);1H3,(H,3,4)/t24-,25+;/m0./s1 |
Clé InChI |
BOCWRYXDFCTFNS-CLSOAGJSSA-N |
SMILES isomérique |
CC(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)[C@@H](CO)NS(=O)(=O)CC3=CC=CC=C3 |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)CCC(C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)C(CO)NS(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



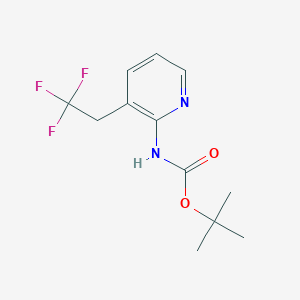
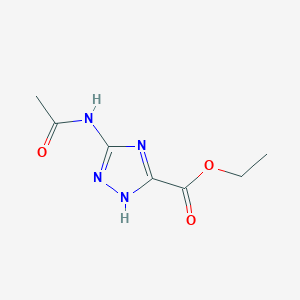

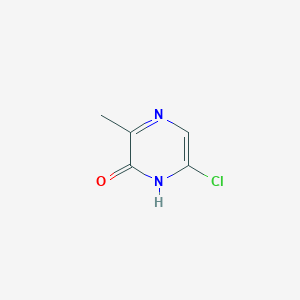
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
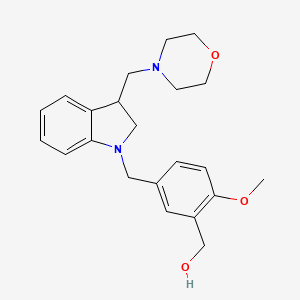
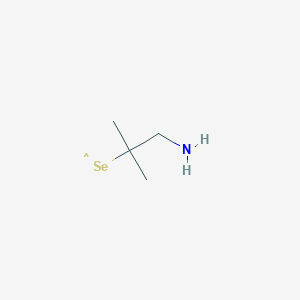

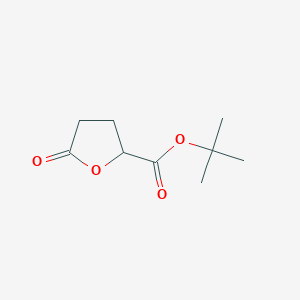

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
